![molecular formula C14H10N2OS B2374956 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol CAS No. 131786-81-7](/img/structure/B2374956.png)
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol
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Description
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, also known as PPT, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in various biochemical and physiological studies. In
Scientific Research Applications
Green Chemistry
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol could be used in the development of green methodologies for various cross-coupling reactions. These reactions are playing a dynamic role in the construction of natural as well as synthetic polymers besides pharmaceutical products .
Palladium-Catalyzed Reactions
The compound could be used in palladium-catalyzed reactions such as Suzuki–Miyaura, Mizoroki–Heck, and Stille cross-coupling reactions. These reactions are important for further research to develop new molecules .
Microwave Irradiation Reactions
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol could be used in reactions subjected to microwave irradiations. These reactions give maximum yield within a short time .
Ligand, Additive and Solvent-Free Protocols
The compound could be used in ligand, additive, and solvent-free protocols to obtain maximum conversion in an eco-friendly manner .
Synthesis of Novel Compounds
5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol could be used in the synthesis of novel compounds. For example, it was used in the preparation of eight novel compounds by reaction with oxazole thiols, 1,3,4-oxadiazole thiols, and 1,3,4-thiadiazole thiols .
Singlet Oxygen Photogeneration
The compound could be used in the photogeneration of singlet oxygen. Some porphyrins with nitrogen heterocycle tails, which could be synthesized using 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, showed substantial photocleavage activities toward DNA .
properties
IUPAC Name |
5-phenyl-2-pyridin-3-yl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-12(10-5-2-1-3-6-10)18-14(16-13)11-7-4-8-15-9-11/h1-9,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIQGOIIFWLRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CN=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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